molecular formula C13H23BO4 B2985524 2-(3,3-Diethoxyprop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 159087-48-6

2-(3,3-Diethoxyprop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2985524
CAS No.: 159087-48-6
M. Wt: 254.13
InChI Key: RKXWJFVQGZCAFJ-UHFFFAOYSA-N
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Description

2-(3,3-Diethoxyprop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in organic synthesis and cross-coupling reactions. Its unique structure allows it to act as a versatile reagent in the formation of carbon-carbon and carbon-heteroatom bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Diethoxyprop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,3-diethoxyprop-1-yne with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a palladium or nickel complex, and may require an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the initial formation of the boronic acid derivative, followed by the introduction of the diethoxyprop-1-yne moiety. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound is known to undergo various types of reactions, including:

  • Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

  • Reduction: Reduction reactions can be used to convert the boronic acid to its corresponding borane derivative.

  • Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts like palladium.

  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed:

  • Boronic Esters: Formed through oxidation reactions.

  • Boranes: Resulting from reduction reactions.

  • Substituted Derivatives: Various functional groups can be introduced through substitution reactions.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is widely used in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. It is also employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and the development of new therapeutic agents. Its ability to form stable complexes with various biomolecules makes it a valuable tool in bioconjugation studies.

Medicine: In medicinal chemistry, 2-(3,3-Diethoxyprop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in the design and synthesis of drug candidates. Its versatility in forming diverse chemical structures allows for the creation of novel compounds with potential therapeutic applications.

Industry: The compound is utilized in the chemical industry for the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The boronic acid group can form reversible covalent bonds with various substrates, facilitating the formation of new chemical bonds. The molecular targets and pathways involved include the activation of specific enzymes and the modulation of biochemical processes.

Comparison with Similar Compounds

  • Boronic Acids: Similar compounds include other boronic acids and their derivatives, which are also used in cross-coupling reactions.

  • Alkynes: Compounds with similar alkyne moieties, such as 3,3-diethoxyprop-1-yne, share some reactivity patterns.

  • Borates: Borates and boronic esters are structurally related and exhibit similar chemical properties.

Uniqueness: 2-(3,3-Diethoxyprop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its specific combination of functional groups, which allows for a wide range of chemical transformations. Its stability and reactivity make it a valuable reagent in both research and industrial applications.

Properties

IUPAC Name

2-(3,3-diethoxyprop-1-ynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BO4/c1-7-15-11(16-8-2)9-10-14-17-12(3,4)13(5,6)18-14/h11H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXWJFVQGZCAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C#CC(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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